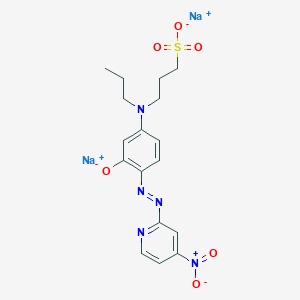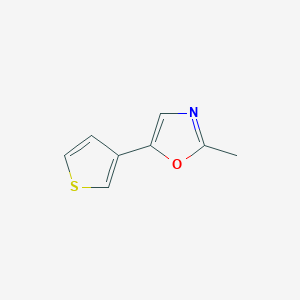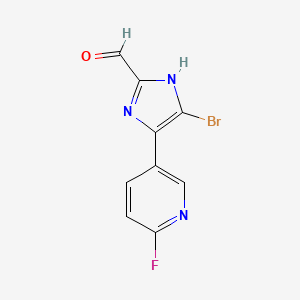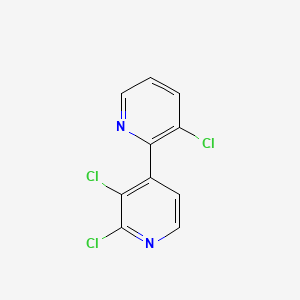
(Benzene)tricarbonylchromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
(Benzene)tricarbonylchromium was first reported in 1957 by Fischer and Öfele, who prepared the compound by the carbonylation of bis(benzene)chromium. They obtained mainly chromium carbonyl (Cr(CO)₆) and traces of Cr(C₆H₆)(CO)₃. The synthesis was optimized through the reaction of Cr(CO)₆ and Cr(C₆H₆)₂. For commercial purposes, a reaction of Cr(CO)₆ and benzene is used:
Cr(CO)6+C6H6→Cr(C6H6)(CO)3+3CO
This reaction is typically carried out in an inert atmosphere to prevent oxidation .
化学反应分析
(Benzene)tricarbonylchromium undergoes various types of reactions, including:
Nucleophilic Addition: The aromatic ring of this compound is more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions.
Hydrogenation: It is a useful catalyst for the hydrogenation of 1,3-dienes, resulting in the 1,4-addition of hydrogen to form alkenes.
Substitution: The compound can undergo substitution reactions with various reagents, such as trimethylsilyl chloride.
科学研究应用
(Benzene)tricarbonylchromium has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis due to its ability to undergo nucleophilic addition reactions.
Catalysis: It serves as a catalyst for the hydrogenation of 1,3-dienes and other reactions.
Material Science: The compound is used in the preparation of various organometallic complexes that have applications in material science.
Biological Studies:
作用机制
The mechanism by which (benzene)tricarbonylchromium exerts its effects involves the coordination of the chromium atom with the benzene ring and the three carbonyl ligands. This coordination increases the electrophilicity of the benzene ring, making it more reactive towards nucleophiles. The compound can also act as a catalyst by facilitating the addition of hydrogen to dienes, resulting in the formation of alkenes .
相似化合物的比较
(Benzene)tricarbonylchromium can be compared with other similar compounds, such as:
(Cyclopentadienyl)tricarbonylmanganese: This compound has a similar “piano stool” geometry but with a cyclopentadienyl ligand instead of benzene.
(Arene)tricarbonylchromium Complexes: These complexes have various arene ligands instead of benzene, such as 1,3-benzodioxane.
(Benzene)tricarbonylmolybdenum: This compound is similar but contains molybdenum instead of chromium.
This compound is unique due to its specific reactivity and applications in organic synthesis and catalysis.
属性
分子式 |
C9H6CrO3+6 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
benzene;carbon monoxide;chromium(6+) |
InChI |
InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;/q;;;;+6 |
InChI 键 |
OWQVYADSJVILAH-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr+6] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)




![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)

![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)



![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)

